molecular formula C10H8S2 B14677511 5-Ethenyl-2,2'-bithiophene CAS No. 31352-46-2

5-Ethenyl-2,2'-bithiophene

Cat. No.: B14677511
CAS No.: 31352-46-2
M. Wt: 192.3 g/mol
InChI Key: QXKBVFKZDKYFOL-UHFFFAOYSA-N
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Description

5-Ethenyl-2,2’-bithiophene is an organic compound belonging to the class of bi- and oligothiophenes These compounds are characterized by the presence of two or more linked thiophene rings Thiophenes are five-membered aromatic rings containing sulfur as a heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2,2’-bithiophene can be achieved through several methods. One common approach involves the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper iodide and palladium chloride (PPh3)2. This method is known for its simplicity and high yield .

Industrial Production Methods: Industrial production of 5-Ethenyl-2,2’-bithiophene typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethenyl-2,2’-bithiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or iodine can be used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .

Scientific Research Applications

5-Ethenyl-2,2’-bithiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-2,2’-bithiophene involves its interaction with cellular components. For instance, its larvicidal activity against Aedes aegypti larvae is attributed to its ability to target hemocytes, leading to the disruption of intracellular membrane systems. This disruption causes significant damage to cellular structures and functions, ultimately resulting in the death of the larvae . Further investigations using transcriptomic analysis have shown that the compound affects genes associated with membranes, lysosomes, and catalytic activities.

Comparison with Similar Compounds

    2,2’-Bithiophene: A simpler analog without the ethenyl group.

    Thieno[3,2-b]thiophene: A fused thiophene system with different electronic properties.

    Dithieno[3,2-b2’,3’-d]thiophene: A more complex thiophene derivative with extended conjugation.

Comparison: 5-Ethenyl-2,2’-bithiophene stands out due to the presence of the ethenyl group, which enhances its reactivity and potential applications. Compared to 2,2’-bithiophene, it offers additional sites for functionalization and improved electronic properties. Thieno[3,2-b]thiophene and dithieno[3,2-b:2’,3’-d]thiophene, on the other hand, have different structural features that influence their reactivity and applications in organic electronics .

Properties

CAS No.

31352-46-2

Molecular Formula

C10H8S2

Molecular Weight

192.3 g/mol

IUPAC Name

2-ethenyl-5-thiophen-2-ylthiophene

InChI

InChI=1S/C10H8S2/c1-2-8-5-6-10(12-8)9-4-3-7-11-9/h2-7H,1H2

InChI Key

QXKBVFKZDKYFOL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(S1)C2=CC=CS2

Origin of Product

United States

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